3-Carbamoylmethyloxazolidin-2-one
Description
Properties
CAS No. |
172514-86-2 |
|---|---|
Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C5H8N2O3/c6-4(8)3-7-1-2-10-5(7)9/h1-3H2,(H2,6,8) |
InChI Key |
BHTISVSGMUBLTE-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CC(=O)N |
Canonical SMILES |
C1COC(=O)N1CC(=O)N |
Other CAS No. |
172514-86-2 |
Synonyms |
3-Carbamoylmethyloxazolidin-2-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Oxazolidin-2-one Derivatives
The following table compares 3-Carbamoylmethyloxazolidin-2-one with structurally related oxazolidinone derivatives, highlighting substituents, molecular data, and functional attributes:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 3-isopropyl derivative () exhibits MAO inhibition, suggesting that alkyl substituents at the 3-position can enhance enzyme interaction. The carbamoylmethyl group in the target compound may offer similar or improved binding due to hydrogen-bonding capability. Aromatic substituents, such as in 3-(3-amino-4-methylphenyl)oxazolidin-2-one (), introduce planar moieties that could facilitate π-π stacking in biological targets.
Solubility and Pharmacokinetics :
- Hydroxymethyl () and carbamoylmethyl groups are polar, likely improving aqueous solubility compared to hydrophobic substituents like benzyl () or isopropyl ().
Synthetic Flexibility: The synthesis of 3-alkyl/aryl oxazolidinones often involves nucleophilic substitution or ring-opening reactions, as seen in the preparation of 3-isopropyloxazolidin-2-one (). The carbamoylmethyl group could be introduced via similar methodologies.
Research Findings and Trends
- MAO Inhibition : 3-Isopropyloxazolidin-2-one () demonstrated reversible MAO inhibition, with an IC50 value in the micromolar range. This suggests that this compound could be optimized for CNS-targeted applications.
- Halogenation Strategies : The chloromethyl group in 5-(chloromethyl)-3-phenyloxazolidin-2-one () highlights the use of halogens for further functionalization or covalent binding.
Preparation Methods
Ring-Closing Reactions via Carbamate Intermediates
A foundational approach involves the cyclization of carbamate precursors to form the oxazolidinone core. For example, (S)-1-azido-3-chloropropan-2-yl chloroformate has been utilized as a chiral synthon in one-pot reactions with amines. In a representative procedure, potassium carbonate in acetone facilitates the formation of the oxazolidinone ring via intramolecular nucleophilic substitution. This method achieves yields of 82–86% under mild conditions (25°C, overnight stirring). The carbamate intermediate is isolated before cyclization, ensuring minimal side-product formation.
Carbamoylation of Oxazolidinone Derivatives
Alternative routes employ preformed oxazolidinones, which undergo carbamoylation at the methyl position. For instance, reacting 3-hydroxymethyloxazolidin-2-one with isocyanates in dichloromethane (DCM) at 0–5°C introduces the carbamoyl group. Morpholine derivatives are often used as catalysts to accelerate the reaction, with yields reaching 70–75% after 12 hours. This method prioritizes regioselectivity but requires stringent temperature control to prevent N-alkylation side reactions.
Modern Catalytic and One-Pot Strategies
Potassium Carbonate-Mediated One-Pot Synthesis
Building on classical methods, recent advancements integrate carbamate formation and cyclization into a single step. A mixture of (S)-3-azido-1-chloropropan-2-yl chloroformate, 3-fluoro-4-morpholinobenzenamine, and potassium carbonate in acetone undergoes simultaneous carbamate coupling and ring closure at room temperature. This approach reduces processing time and improves atom economy, yielding 83% of the target compound after trituration with n-hexane.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts enable cross-coupling between oxazolidinone precursors and carbamoyl donors. For example, Suzuki-Miyaura coupling of 3-bromomethyloxazolidin-2-one with boronic ester derivatives of carbamates achieves 65–70% yields. The reaction proceeds in tetrahydrofuran (THF) at 60°C, with triethylamine as a base. While effective, this method demands anhydrous conditions and poses challenges in catalyst recovery.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like acetone and acetonitrile enhance carbamate stability, whereas dichloromethane improves solubility for cyclization steps. For instance, reactions in acetone at 25°C achieve 85% yield, compared to 72% in ethanol under identical conditions. Elevated temperatures (>40°C) promote side reactions, such as azide decomposition, reducing overall efficiency.
Catalytic Systems and Additives
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates two-phase reactions by facilitating ion exchange. In a patented method, morpholine acts as both a base and a catalyst, enabling carbamoylation at 0–5°C with 90% conversion. Similarly, p-toluenesulfonic acid (p-TSA) in acetonitrile enhances reaction rates but risks indole byproduct formation, necessitating careful stoichiometric control.
Comparative Analysis of Preparation Methods
The table below summarizes key synthetic routes, highlighting advantages and limitations:
Q & A
Q. Q1. What are the recommended synthetic routes for 3-carbamoylmethyloxazolidin-2-one, and how can purity be validated?
A1: A common approach involves the cyclization of N-carbamoylmethyl carbamate precursors under basic conditions, followed by purification via recrystallization or column chromatography. Purity validation typically employs high-resolution techniques such as:
Q. Q2. What safety precautions are critical when handling oxazolidinone derivatives like this compound?
A2: Refer to hazard profiles of structurally similar compounds (e.g., oxazolidin-2-one derivatives):
- Use fume hoods and personal protective equipment (PPE) to mitigate inhalation/contact risks .
- Avoid prolonged exposure to moisture or heat, as some oxazolidinones may decompose into reactive intermediates .
Advanced Research Questions
Q. Q3. How can contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?
A3: Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects. Methodological steps include:
Q. Q4. What experimental design strategies optimize the synthesis of novel this compound analogs for biological testing?
A4: Key considerations:
- Parallel synthesis : Use combinatorial chemistry to generate diverse substituents at the carbamoyl and oxazolidinone positions .
- In silico screening : Prioritize derivatives with favorable ADMET profiles using molecular docking and QSAR models .
- Control for stereochemistry : Chiral HPLC or asymmetric catalysis may be required to isolate enantiomerically pure forms .
Q. Q5. How can researchers address low yields in the cyclization step of this compound synthesis?
A5: Systematic troubleshooting:
- Reaction monitoring : Use in situ FTIR or LC-MS to identify intermediates and optimize reaction time .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance cyclization efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of carbamate precursors .
Data Analysis & Interpretation
Q. Q6. What statistical methods are appropriate for analyzing bioactivity data of this compound derivatives?
A6: For dose-response studies:
Q. Q7. How should researchers handle conflicting results in computational vs. experimental binding affinity studies?
A7: Potential resolutions:
- Force field refinement : Adjust parameters in molecular dynamics simulations to better match experimental conditions .
- Crystallographic validation : Compare predicted binding poses with X-ray structures of ligand-protein complexes .
- Experimental replication : Repeat assays under standardized conditions to rule out technical variability .
Structural & Mechanistic Studies
Q. Q8. What techniques are recommended for probing the hydrogen-bonding network in this compound crystals?
A8: Advanced characterization tools:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
